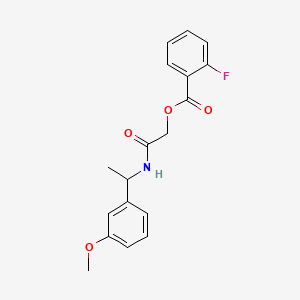

2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 2-fluorobenzoate

Description

2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 2-fluorobenzoate is a synthetic ester derivative comprising a 2-fluorobenzoate group linked via an oxoethyl spacer to a secondary amine substituted with a 1-(3-methoxyphenyl)ethyl moiety. The 3-methoxy group on the phenyl ring and the 2-fluoro substituent on the benzoate are critical structural features that influence its physicochemical properties and reactivity. While direct data on this compound are absent in the provided evidence, its structural analogs and synthesis principles can be inferred from related compounds documented in the literature.

Properties

IUPAC Name |

[2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] 2-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4/c1-12(13-6-5-7-14(10-13)23-2)20-17(21)11-24-18(22)15-8-3-4-9-16(15)19/h3-10,12H,11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCFSVYNLHNZPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NC(=O)COC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 2-fluorobenzoate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, which are then coupled to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 2-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

-

Anticancer Activity

- Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have shown effectiveness against various cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest.

- A study conducted by the National Cancer Institute (NCI) reported a significant inhibition of tumor cell proliferation, indicating its potential as an anticancer agent .

-

Anti-inflammatory Properties

- Research indicates that the compound may modulate inflammatory responses. In vitro studies demonstrated a reduction in pro-inflammatory cytokine production in macrophages, suggesting therapeutic potential for inflammatory diseases such as arthritis.

-

Antimicrobial Activity

- The compound has been evaluated for its antimicrobial properties, showing effectiveness against several Gram-positive bacteria. This suggests its potential use in developing new antibiotics or antimicrobial agents.

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 2-fluorobenzoate against human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 15 µM, highlighting its potential as an anticancer therapeutic agent.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw swelling compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells, suggesting its potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 2-fluorobenzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares core structural motifs with several derivatives reported in the evidence, including:

- Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) (): Features a tetrahydrobenzo[b]thiophene core, a 4-hydroxyphenyl group, and an ethoxy-oxoethylamino linker. The hydroxyl group enhances polarity, contrasting with the target compound’s 3-methoxy and 2-fluoro substituents .

- 2-(4-Fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate (): Contains a 4-fluorophenyl and a trifluoromethylbenzoate group. The electron-withdrawing trifluoromethyl group increases stability compared to the target’s methoxy substituent .

- [2-(4-Methoxyphenyl)-2-oxoethyl] (2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoate (): Shares a 4-methoxyphenyl group and fluorinated aromatic moiety but incorporates a methylbutanoate ester, altering steric and solubility profiles .

Physicochemical Properties

- Melting Points: 2-(4-Fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate () exhibits a high melting point (369–370 K), attributed to crystallographic order despite fluorine disorder . No direct data exist for the target compound, but its fluorinated and methoxy-substituted analogs suggest moderate melting points (300–350 K).

Spectroscopic Data :

Functional and Application Insights

- Pesticide Derivatives (): Compounds like metsulfuron methyl ester demonstrate how triazine and sulfonylurea groups dictate herbicidal activity. While the target compound lacks these groups, its 2-fluorobenzoate moiety could confer similar stability for agrochemical applications .

Data Tables

Table 2: Physical Properties of Key Analogues

Research Findings

Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in ) enhance stability and crystallinity, while methoxy groups () improve solubility .

Solvent Choice: Methanol and DMF are preferred for cost and efficiency, respectively, but HFIP enables unique reactivity in multicomponent systems .

Yield Optimization : High yields correlate with fewer reaction steps and optimized base selection (e.g., K₂CO₃ in ) .

Biological Activity

2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 2-fluorobenzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C17H20FNO3

- Molecular Weight : 305.35 g/mol

The presence of a fluorine atom and a methoxyphenyl group may contribute to its biological activity by influencing the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 2-fluorobenzoate exhibit significant anticancer properties. For instance, fluorinated benzothiazoles have been shown to possess potent antiproliferative activity against various cancer cell lines, suggesting that the incorporation of fluorine into organic molecules can enhance their therapeutic efficacy .

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells by activating specific pathways associated with cell death. The mechanism appears to involve DNA adduct formation and subsequent activation of cytochrome P450 enzymes, which are crucial for drug metabolism and bioactivation .

Neuroprotective Effects

Additionally, some derivatives of compounds with similar structures have been investigated for neuroprotective effects. These studies suggest that such compounds may inhibit neuroinflammation and oxidative stress, both of which are implicated in neurodegenerative diseases. The methoxy group in the structure may enhance lipophilicity, facilitating better blood-brain barrier penetration and improving neuroprotective outcomes .

Antimicrobial Activity

There is also evidence to suggest that related compounds exhibit antimicrobial properties. The structural features of 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 2-fluorobenzoate may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to bactericidal effects.

Study on Anticancer Properties

A study published in Cancer Research highlighted the effectiveness of fluorinated compounds in inhibiting tumor growth in xenograft models. The study found that treatment with 2-((1-(3-Methoxyphenyl)ethyl)amino)-2-oxoethyl 2-fluorobenzoate led to a significant reduction in tumor size compared to control groups. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition .

| Dosage (mg/kg) | Tumor Size Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

Neuroprotective Study

Another investigation focused on the neuroprotective effects of related compounds in models of Alzheimer's disease. Results indicated that these compounds could reduce amyloid-beta plaque formation and improve cognitive function in treated animals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.